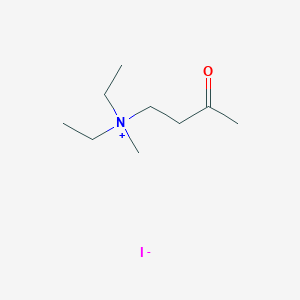
1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide is a quaternary ammonium compound. It is characterized by the presence of a butyl group, two ethyl groups, a methyl group, and an iodide ion. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethyl-N-methylamine with butyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or distillation .
Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion, and the product is isolated through filtration and drying processes .
Chemical Reactions Analysis
1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and thiol compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its use as a potential drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide involves its interaction with cellular membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms .
Comparison with Similar Compounds
1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium iodide: Similar in structure but with four butyl groups instead of a combination of butyl, ethyl, and methyl groups.
N,N-Diethyl-N-methyl-1-butanaminium chloride: Similar but with a chloride ion instead of an iodide ion.
N,N-Dimethyl-N-butyl-1-butanaminium bromide: Similar but with a bromide ion and different alkyl group arrangement.
These compounds share similar properties but differ in their specific applications and reactivity due to the variations in their alkyl groups and counterions.
Properties
CAS No. |
43025-83-8 |
|---|---|
Molecular Formula |
C9H20INO |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
diethyl-methyl-(3-oxobutyl)azanium;iodide |
InChI |
InChI=1S/C9H20NO.HI/c1-5-10(4,6-2)8-7-9(3)11;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CIMRTEJQFWNSRH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


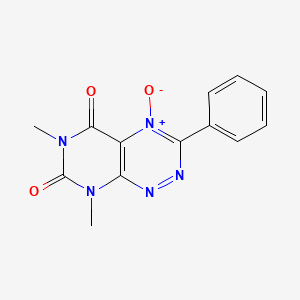

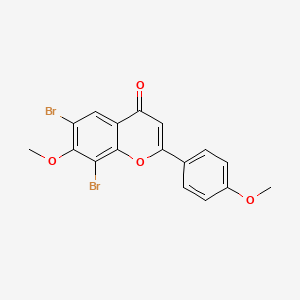
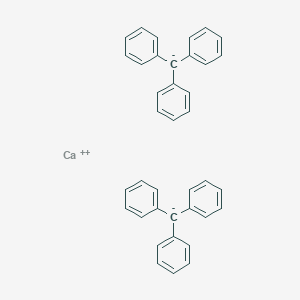
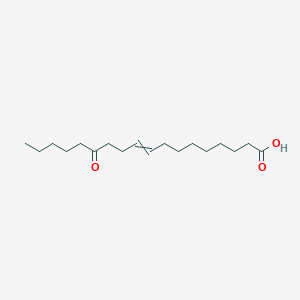
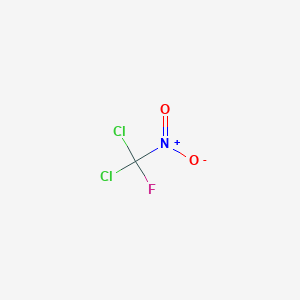
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
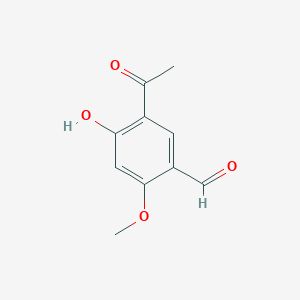
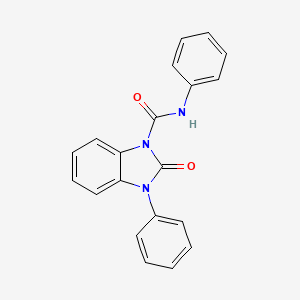
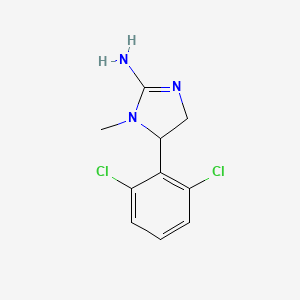
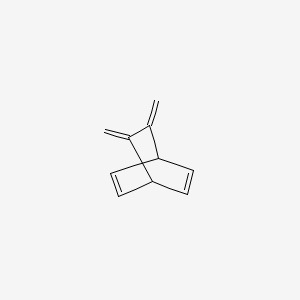

![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)

